1,7-Dihydroxy-4-methoxyxanthone
Overview
Description
1,7-Dihydroxy-4-methoxyxanthone is a member of the xanthone class of compounds, characterized by a dibenzo-γ-pyrone scaffold. This compound is known for its presence in various plant species, including Cratoxylum cochinchinense . It has garnered attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydroxy-4-methoxyxanthone can be synthesized through several methods. One common approach involves the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Additionally, microwave heating has been employed to synthesize xanthones via the classical method .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to enhance the efficiency of the synthesis . These methods ensure high yields and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydroxy-4-methoxyxanthone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various xanthone derivatives with modified functional groups. These derivatives exhibit a range of biological activities, making them valuable for research and therapeutic applications .
Scientific Research Applications
1,7-Dihydroxy-4-methoxyxanthone has been extensively studied for its scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-Dihydroxy-4-methoxyxanthone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes . For example, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
1,7-Dihydroxy-4-methoxyxanthone can be compared with other similar compounds, such as:
1,3,5,6-Tetrahydroxyxanthone: This compound has similar anti-inflammatory properties but differs in its substitution pattern.
1,3,6,7-Tetrahydroxyxanthone: Another xanthone derivative with significant anti-inflammatory effects.
3,4-Dihydroxy-2-methoxyxanthone: This compound exhibits higher potency in anti-inflammatory assays compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1,7-dihydroxy-4-methoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-11-5-3-9(16)12-13(17)8-6-7(15)2-4-10(8)19-14(11)12/h2-6,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZGWMWSKOGVLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236284 | |
Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87339-76-2 | |
Record name | 1,7-Dihydroxy-4-methoxy-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87339-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087339762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 1,7-dihydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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